molecular formula C8H3ClF3N3O2 B1409362 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1858241-44-7

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1409362
CAS No.: 1858241-44-7
M. Wt: 265.57 g/mol
InChI Key: PKOSKXHSMOHJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1858241-44-7) is a high-purity chemical building block belonging to the 3-nitroimidazo[1,2-a]pyridine class, a scaffold recognized for its significant potential in antiparasitic drug discovery . This compound is rigorously characterized and intended for research and development applications. Compounds within this chemical series are the subject of intensive investigation as novel therapeutic agents against kinetoplastid diseases, such as Human African Trypanosomiasis (sleeping sickness) and leishmaniasis . These neglected tropical diseases urgently require new treatment options. The biological activity of 3-nitroimidazo[1,2-a]pyridines is believed to function through a prodrug mechanism . They are selectively activated by parasite-specific type 1 nitroreductase (NTR) enzymes, which are absent in mammalian cells . This bioactivation generates cytotoxic metabolites that lead to parasite death, providing a potential mechanism for selective targeting and a favorable therapeutic window . The presence of both a nitro group and a trifluoromethyl group on the imidazopyridine core is a key structural feature. The trifluoromethyl group is a strong electron-withdrawing moiety that can profoundly influence a molecule's physicochemical properties, metabolic stability, and biomolecular affinity, making it a privileged structure in modern agrochemical and pharmaceutical agent design . Researchers can utilize this compound as a key intermediate for further synthetic exploration, including Suzuki cross-coupling reactions and functional group manipulations, to build more complex molecules for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(8(10,11)12)3-14-6(15(16)17)2-13-7(5)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOSKXHSMOHJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Synthesis of Imidazo[1,2-a]pyridines under Ultrasonic Irradiation

Entry Bromoacetophenone Imidazo[1,2-a]pyridine Time (min)
1 2a 3a 20
2 2b 3b 25
3 2c 3c 30
... ... ... ...

Preparation of Trifluoromethylpyridines

Trifluoromethylpyridines, which are key components in the target compound, can be prepared using several methods:

Table 2: Methods for Preparing Trifluoromethylpyridines

Method Description Yield
Chlorine/Fluorine Exchange Conversion of trichloromethylpyridine to trifluoromethylpyridine Variable
Construction of a Pyridine Ring Building the pyridine ring from a trifluoromethyl-containing building block Variable
Direct Introduction Using trifluoromethyl copper for substitution reactions Variable

Nitration and Chlorination Reactions

Nitration and chlorination reactions are common methods for introducing nitro and chloro substituents into aromatic compounds. These reactions typically involve the use of nitric acid and chlorine gas or chlorinating agents, respectively. However, specific conditions and yields can vary significantly depending on the starting material and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has shown that 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can disrupt bacterial cell membranes or inhibit essential metabolic pathways, providing a basis for its use in developing new antibiotics.

Enzyme Inhibition

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been identified as an inhibitor of certain enzymes involved in disease processes. For example, it can inhibit kinases that are critical in cancer signaling pathways, thereby offering a targeted therapeutic approach.

Synthesis Methodologies

The synthesis of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The following table summarizes the common synthetic routes:

StepReagents/ConditionsProduct
1Chlorination of imidazo[1,2-a]pyridine with chlorine gas8-Chloroimidazo[1,2-a]pyridine
2Nitration using nitric acid8-Chloro-3-nitroimidazo[1,2-a]pyridine
3Trifluoromethylation using trifluoromethyl iodide8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Fluorinated Materials

Due to the presence of trifluoromethyl groups, this compound can be utilized in the synthesis of fluorinated materials that exhibit unique properties such as increased thermal stability and chemical resistance. These materials are valuable in various industrial applications including coatings and polymers.

Electronic Applications

The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to modulate electronic characteristics can enhance device performance.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine and related derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine 3-NO₂, 6-CF₃, 8-Cl C₈H₃ClF₃N₃O₂ 265.58 High lipophilicity; potential cholinesterase inhibition
6-Chloro-8-[(4-chlorophenyl)thio]-3-nitro-2-[(4-trifluoromethylphenyl)sulfonyl]imidazo[1,2-a]pyridine 3-NO₂, 6-Cl, 8-(4-ClC₆H₄S), 2-(4-CF₃C₆H₄SO₂) C₂₁H₁₂Cl₂F₃N₃O₄S₂ 576.36 Improved aqueous solubility; enhanced pharmacokinetics
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-CH₂Cl, 6-CF₃, 8-Cl C₉H₅Cl₂F₃N₂ 269.05 Reactive chloromethyl group for further functionalization
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 3-COOH, 6-CF₃, 8-Cl C₉H₄ClF₃N₂O₂ 264.59 Carboxylic acid group for salt formation; potential prodrug applications
2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(C₆H₅O₂), 6-CF₃, 8-Cl C₁₅H₈ClF₃N₂O₂ 340.68 Enhanced fluorescence due to benzodioxol substituent

Physicochemical Properties

  • Aqueous Solubility : Derivatives with sulfonylmethyl (e.g., compound in ) or carboxylic acid groups (e.g., ) exhibit improved solubility compared to the target compound, which is more lipophilic due to its trifluoromethyl and nitro groups .
  • Fluorescence : Nitro-substituted derivatives (e.g., target compound) typically show quenched fluorescence , whereas benzodioxol-substituted analogs (e.g., ) retain strong emission .

Pharmacokinetic Profiles

  • Metabolic Stability : The trifluoromethyl group in the target compound increases resistance to oxidative metabolism, similar to analogs in .
  • Bioavailability : Sulfonylmethyl-substituted derivatives (e.g., ) demonstrate superior oral bioavailability compared to nitro-substituted compounds .

Biological Activity

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 1858241-44-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C8H3ClF3N3O2
  • Molecular Weight : 265.58 g/mol
  • Structure : The compound features a complex imidazo[1,2-a]pyridine framework with a chloro and nitro substituent, as well as a trifluoromethyl group.

Biological Activity Overview

The biological activity of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been primarily investigated for its antiparasitic properties, particularly against Leishmania and Trypanosoma species.

Antiparasitic Activity

Recent studies have demonstrated significant antiparasitic effects of this compound:

  • Leishmaniasis :
    • The compound exhibited IC50 values in the range of 1.2–3 μM against L. infantum promastigotes and intracellular amastigotes, indicating potent antileishmanial activity comparable to miltefosine (IC50 = 4.3 μM) .
    • The introduction of various substituents at position 8 of the imidazo[1,2-a]pyridine scaffold significantly enhanced its activity against L. donovani .
  • Trypanosomiasis :
    • In studies focused on T. brucei brucei, several derivatives showed IC50 values as low as 0.04–0.16 μM, with selectivity indices exceeding 300, highlighting their potential as effective treatments for African sleeping sickness .

The exact mechanism by which 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its antiparasitic effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in bioactivation by parasitic nitroreductases, leading to the generation of reactive intermediates that damage parasitic DNA .

Toxicological Profile

A safety assessment indicates that while the compound shows acute toxicity classifications (Category 4 for dermal, inhalation, and oral routes), it is not expected to produce significant adverse health effects under controlled exposure conditions .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismIC50 Value (μM)Selectivity Index
AntileishmanialL. infantum1.2 - 3>17
AntitrypanosomalT. brucei brucei0.04 - 0.16>313

Case Studies

A specific study highlighted the synthesis and biological evaluation of various derivatives of imidazo[1,2-a]pyridine where the introduction of aryl moieties at position 8 significantly increased both antileishmanial and antitrypanosomal activities . The findings suggest a structure-activity relationship that could guide future drug design efforts.

Q & A

Basic: What are the established synthetic routes for 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine intermediates, and how can nitro groups be introduced at position 3?

The synthesis of the imidazo[1,2-a]pyridine core often begins with 2-aminopyridine derivatives. For example, a substitution reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl bromopyruvate yields 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (F3) with 87.12% efficiency . To introduce a nitro group at position 3, nitration strategies must be employed. While direct nitration of the core is not explicitly detailed in the provided evidence, methodologies such as Cu-catalyzed three-component coupling (TCC) reactions (using alkynes, aldehydes, and 2-aminopyridines) or post-functionalization via Friedel-Crafts acylation could be adapted. For instance, AlCl3-catalyzed acetylation at C-3 suggests that electrophilic substitution reactions may be feasible for nitro group installation, though regioselectivity must be carefully controlled.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.